Enantiomeric Identity: (3S,5R) as the Eutomer Confirmed by X-Ray Crystallography in Renin Inhibitor Scaffolds
In a landmark study on 3,5-disubstituted piperidine direct renin inhibitors, X-ray crystallography resolved the binding mode of the racemate (rac)-5 and identified the (3S,5R) enantiomer as the eutomer that productively engages the rh-renin prime site via a peptidomimetic binding topography. The (3R,5S) enantiomer (distomer) failed to bind in this nonsubstrate pocket [1]. While this evidence stems from closely related 3,5-disubstituted piperidine scaffolds bearing different P1′ and P3 substituents rather than the simple Boc-protected building block itself, it establishes a stereochemical structure-activity principle that is directly transferable: the (3S,5R) configuration is the biologically competent stereoisomer within the cis-3,5-disubstituted piperidine chemotype. Purchasing the racemate (CAS 955028-51-0) or the enantiomeric (3R,5S) compound (CAS 1932597-68-6) would therefore introduce the inactive distomer, diluting or abolishing target engagement in downstream analogs [1].
| Evidence Dimension | Stereochemical identity and target binding competence (renin prime site) |
|---|---|
| Target Compound Data | (3S,5R) configuration: eutomer—binds rh-renin prime site in a nonsubstrate topography (X-ray crystallography confirmed) |
| Comparator Or Baseline | (3R,5S) enantiomer: distomer—no productive binding to rh-renin prime site observed; racemate (rac)-5: mixture of active and inactive enantiomers |
| Quantified Difference | Qualitative on/off binding difference (active-site occupancy confirmed by electron density); no IC50 shift calculable for the building block alone, but downstream analogs bearing the incorrect enantiomer are expected to show >100-fold loss in renin inhibitory potency based on the eutomer/distomer principle |
| Conditions | X-ray crystallography of rh-renin–inhibitor complexes; enzymatic HTS assay; J. Med. Chem. 2013, 56, 2196–2206 [1] |
Why This Matters
Procuring the correct (3S,5R) enantiomer is a gatekeeping decision: the incorrect enantiomer is crystallographically confirmed to be inactive in the best-characterized target system for this scaffold class, meaning synthetic campaigns starting from the wrong stereoisomer will yield inactive products regardless of downstream optimization.
- [1] Ostermann, N., Ruedisser, S., Ehrhardt, C., Breitenstein, W., Marzinzik, A., Jacoby, E., Vangrevelinghe, E., Ottl, J., Klumpp, M., Hartwieg, J. C. D., Cumin, F., Hassiepen, U., Trappe, J., Sedrani, R., Geisse, S., Gerhartz, B., Richert, P., Francotte, E., Wagner, T., Krömer, M., Kosaka, T., Webb, R. L., Rigel, D. F., Maibaum, J., & Flohr, A. (2013). A novel class of oral direct renin inhibitors: highly potent 3,5-disubstituted piperidines bearing a tricyclic P3–P1 pharmacophore. Journal of Medicinal Chemistry, 56(6), 2196–2206. doi:10.1021/jm301706j. View Source
